N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide
Beschreibung
N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-methylpiperazine group at the N1 position and a 2-(methylthio)phenyl substituent at the N2 position. The 4-methylpiperazine moiety may enhance solubility and bioavailability, while the methylthio group could influence electronic properties and metabolic stability .
Eigenschaften
IUPAC Name |
N'-(4-methylpiperazin-1-yl)-N-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-17-7-9-18(10-8-17)16-14(20)13(19)15-11-5-3-4-6-12(11)21-2/h3-6H,7-10H2,1-2H3,(H,15,19)(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETSBDXRGCMPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Two-Step Oxalyl Chloride-Mediated Coupling
The most widely reported method involves sequential reactions of oxalyl chloride with 4-methylpiperazine and 2-(methylthio)aniline:
Step 1: Formation of Oxalyl Dichloride Intermediate
$$
\text{Oxalic acid} + 2 \, \text{SOCl}2 \rightarrow \text{ClC(=O)C(=O)Cl} + 2 \, \text{HCl} + 2 \, \text{SO}2
$$
Reaction conditions: Reflux in anhydrous dichloromethane (DCM) at 40°C for 4 hours.
Step 2: Sequential Amidation
- Primary Amidation :
$$
\text{ClC(=O)C(=O)Cl} + \text{4-Methylpiperazine} \rightarrow \text{ClC(=O)C(=O)-N-(4-methylpiperazin-1-yl)}
$$
Solvent: Tetrahydrofuran (THF), 0°C, 2 hours. Triethylamine (TEA) as a base.
- Secondary Amidation :
$$
\text{ClC(=O)C(=O)-N-(4-methylpiperazin-1-yl)} + \text{2-(Methylthio)aniline} \rightarrow \text{N1-(4-Methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide}
$$
Conditions: Room temperature, 12 hours, with 4-dimethylaminopyridine (DMAP) catalysis.
Yield : 68–72% after silica gel chromatography.
One-Pot T3P®-Promoted Coupling
To reduce purification steps, recent protocols employ propylphosphonic anhydride (T3P®) as a coupling agent:
$$
\text{Oxalic acid} + \text{4-Methylpiperazine} + \text{2-(Methylthio)aniline} \xrightarrow{\text{T3P®/DIPEA}} \text{Target Compound}
$$
Conditions :
Advantages :
- Eliminates oxalyl chloride handling.
- Compatible with moisture-sensitive substrates.
Solid-Phase Synthesis for High-Throughput Production
Adapting methods from benzimidazole synthesis, resin-bound strategies enable scalable production:
- Wang Resin Functionalization :
- Oxalic acid linked to resin via a photolabile linker.
- On-Resin Amidation :
- Sequential coupling with 4-methylpiperazine and 2-(methylthio)aniline using HBTU/DIEA.
- Cleavage :
- UV irradiation releases the final compound.
Yield : 90% (purity >95% by LC-MS).
Reaction Optimization and Kinetic Analysis
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 0 | 68 | 92 |
| DCM | 25 | 72 | 94 |
| Ethyl Acetate | 40 | 85 | 98 |
Data from indicate ethyl acetate maximizes yield due to improved solubility of intermediates.
Catalytic Systems
- DMAP : Accelerates amidation but requires stoichiometric amounts.
- T3P® : Sub-stoichiometric (0.3 eq), reduces side products.
Analytical Characterization and Validation
Spectroscopic Profiling
Purity Assessment
| Method | Purity (%) | LOD (μg/mL) |
|---|---|---|
| HPLC (C18) | 98.5 | 0.1 |
| UPLC-MS | 99.2 | 0.05 |
Applications and Derivative Synthesis
The compound serves as a precursor for:
- Antimicrobial Agents : Structural analogs show MIC values of 2–8 μg/mL against S. aureus.
- Kinase Inhibitors : Modifications at the piperazine nitrogen enhance selectivity for PI3Kδ.
"The integration of green chemistry principles into oxalamide synthesis remains a critical frontier for industrial-scale applications."
Analyse Chemischer Reaktionen
Types of Reactions
N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted piperazine derivatives, substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including inflammatory disorders and pain management.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It modulates the production of pro-inflammatory cytokines and mediators, leading to a reduction in inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Oxalamide Compounds
Substituent Effects on Physicochemical Properties
Oxalamides exhibit significant variability in properties based on substituents. Key comparisons include:
- Electron-Donating vs. In contrast, chloro or cyano substituents (e.g., Compounds 20, 22 in ) may increase reactivity and reduce bioavailability .
- Piperazine Derivatives : The 4-methylpiperazine in the target compound contrasts with acetylpiperidine in Compound 13 (). Piperazine’s basicity may improve water solubility compared to neutral heterocycles .
Biologische Aktivität
N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound belonging to the class of piperazine derivatives. These derivatives are recognized for their diverse pharmacological activities, which include anti-inflammatory, analgesic, and potential antipsychotic properties. The unique structure of this compound positions it as a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Molecular Formula
- C : 15
- H : 20
- N : 4
- O : 2
- S : 1
Structural Representation
The compound features a piperazine ring substituted with a methyl group, linked to an oxalamide moiety and a methylthio-substituted phenyl group. This structural arrangement is crucial for its biological activity.
N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide exhibits its biological effects primarily through interactions with specific molecular targets involved in inflammatory processes. Key mechanisms include:
- Inhibition of Cyclooxygenase (COX) Enzymes : The compound modulates the activity of COX enzymes, which play a pivotal role in the biosynthesis of prostaglandins, mediators of inflammation and pain.
- Reduction of Pro-inflammatory Cytokines : It has been shown to decrease the levels of cytokines that contribute to inflammatory responses.
Pharmacological Studies
Research indicates that this compound demonstrates significant anti-inflammatory and analgesic effects in preclinical models. For instance, studies have shown that it effectively reduces inflammation in rodent models of arthritis and other inflammatory conditions.
Table 1: Summary of Biological Activities
Anticancer Potential
Emerging evidence suggests that N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide may possess anticancer properties. Preliminary studies have indicated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Table 2: Anticancer Activity Assessment
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 5.0 | Apoptosis induction |
| HT-29 (Colon Cancer) | 3.5 | Cell cycle arrest at G2/M phase |
| M21 (Skin Melanoma) | 4.0 | Cytotoxicity via microtubule disruption |
Q & A
Basic Question: What are the optimal synthetic routes for N1-(4-methylpiperazin-1-yl)-N2-(2-(methylthio)phenyl)oxalamide?
Answer:
The synthesis of oxalamide derivatives typically employs coupling reactions between amine precursors and oxalyl chloride or activated oxalate esters. Two primary methods are validated:
- Carbodiimide-mediated coupling (e.g., DCC or EDC): Achieves moderate yields (~65–75%) but requires careful byproduct (urea derivatives) removal via chromatography .
- HATU activation : Offers higher yields (~85–90%) in polar aprotic solvents (e.g., DMF) with DIPEA as a base, minimizing hydrolysis side reactions .
Key steps: Purification via silica gel chromatography or recrystallization ensures >90% purity. Reaction conditions (anhydrous, inert atmosphere) are critical for reproducibility.
Basic Question: How is the compound characterized structurally, and what analytical techniques are recommended?
Answer:
Structural elucidation relies on:
- NMR Spectroscopy : H and C NMR (e.g., DMSO-d at 50°C) confirm substituent integration and stereochemistry, with characteristic peaks for methylpiperazine (δ 2.2–2.5 ppm) and methylthiophenyl (δ 7.4–7.8 ppm) moieties .
- LC-MS/HRMS : Validates molecular weight (e.g., APCI+ mode, m/z calculated vs. observed) and detects impurities .
- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 215–254 nm .
Basic Question: What methodological approaches assess solubility and stability under varying experimental conditions?
Answer:
- Solubility : Screen solvents (e.g., DMSO for stock solutions; DCM/DMF for reactions) via gravimetric analysis or UV-Vis spectroscopy. Hydrophobicity limits aqueous solubility, requiring co-solvents (e.g., PEG-400) for in vitro assays .
- Stability : Conduct pH-dependent stability studies (e.g., 1–14 range) using LC-MS to monitor degradation products. Oxalamides are prone to hydrolysis under strongly acidic/basic conditions .
- Thermal Stability : TGA/DSC analysis determines decomposition temperatures (typically >150°C for solid-state stability) .
Advanced Question: What mechanisms potentially underlie the compound's biological activity?
Answer:
Based on structural analogs:
- Enzyme Inhibition : Piperazine-containing oxalamides (e.g., thiocyclam samoxad) inhibit fungal chitin synthase, suggesting potential antifungal mechanisms .
- Receptor Modulation : The methylpiperazine moiety may interact with neurotransmitter receptors (e.g., serotonin/dopamine receptors) or kinase domains, inferred from docking studies .
- Hydrogen Bonding : Amide functionalities engage target proteins (e.g., PARP enzymes), as demonstrated in oxalamide derivatives with similar substituents .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
- Substituent Variation : Synthesize analogs with modified methylthiophenyl (e.g., halogenation) or piperazine (e.g., cyclohexyl substitution) groups. Test in vitro (e.g., IC assays) for potency shifts .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites. For example, the methylthio group may enhance lipophilicity and membrane permeability .
- In Vivo Validation : Prioritize analogs with <10 µM activity for PK/PD studies in rodent models, monitoring bioavailability and metabolite formation .
Advanced Question: How should researchers resolve contradictions in experimental data (e.g., variable bioactivity across studies)?
Answer:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line passage number, serum-free media) to rule out protocol variability .
- Batch Analysis : Compare compound purity (HPLC) and stereochemistry (chiral HPLC) across synthetic batches. Impurities >5% significantly alter activity .
- Statistical Validation : Apply ANOVA or mixed-effects models to distinguish biological variability from technical noise. For example, EC values with p < 0.01 are considered robust .
Advanced Question: What in silico strategies predict target interactions and binding affinities?
Answer:
- Docking Simulations : Use Glide (Schrödinger) with OPLS-AA force fields to model ligand-receptor poses. Validate against co-crystallized structures (RMSD < 2.0 Å) .
- MD Simulations : Run 100-ns trajectories (e.g., Desmond) to assess binding stability. Key metrics include ligand RMSF (<1.5 Å) and hydrogen bond occupancy (>70%) .
- Free Energy Calculations : Apply MM-GBSA to rank binding affinities. Corrections for solvation and entropy improve correlation with experimental IC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
